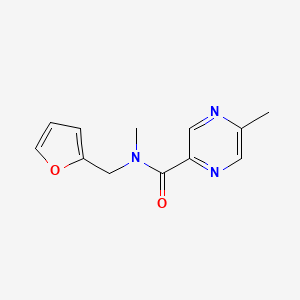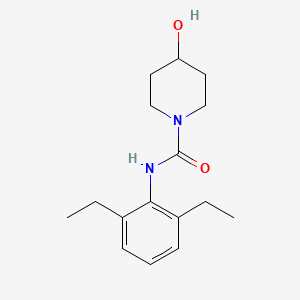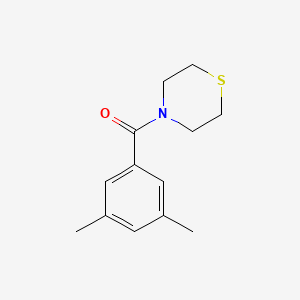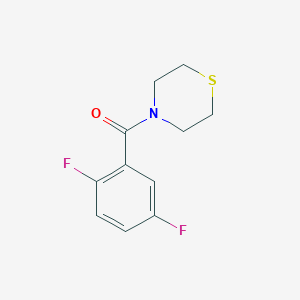
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. It has been extensively studied for its potential use in the treatment of various diseases, including malaria, leishmaniasis, and trypanosomiasis.
Mecanismo De Acción
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide works by inhibiting the enzymes that are essential for the survival of protozoan parasites. It binds to the DNA of the parasites and disrupts the replication process, leading to their death. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to be highly selective for the parasites and has minimal toxicity to human cells.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of protozoan parasites, leading to their death. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments. It is highly selective for protozoan parasites and has minimal toxicity to human cells. It is also stable and can be easily synthesized in large quantities. However, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has some limitations for lab experiments. It is highly hydrophobic and can be difficult to solubilize in aqueous solutions. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. One direction is to explore its potential use in the treatment of other diseases, such as cancer and inflammatory diseases. Another direction is to optimize the synthesis process to improve the yield and purity of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. In addition, further studies are needed to understand the mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide and to identify potential drug targets for the treatment of protozoan diseases.
Conclusion
In conclusion, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be highly selective for the parasites and has minimal toxicity to human cells. N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide, including exploring its potential use in the treatment of other diseases and optimizing the synthesis process.
Métodos De Síntesis
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide can be synthesized through a multistep reaction process. The first step involves the condensation of furfural with hydrazine hydrate to form furfural hydrazine. The furfural hydrazine is then reacted with 2,5-dimethylpyrazine-2-carboxylic acid to form N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases caused by protozoan parasites. It has been found to be effective against malaria, leishmaniasis, and trypanosomiasis. In addition, N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide has been shown to have antiviral properties and has been studied for its potential use in the treatment of HIV.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-14-11(7-13-9)12(16)15(2)8-10-4-3-5-17-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDKKXYZPYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,5-dimethylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)





![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)
